SiR-COOH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is notable for its far-red absorption and emission wavelengths, high extinction coefficient, high photostability, and compatibility with super-resolution microscopy techniques such as STED and SIM . SiR-COOH is primarily used to prepare custom conjugates by coupling to the 6-carboxylic acid group, allowing the attachment of small molecules, peptides, proteins, or oligonucleotides .
Preparation Methods
SiR-COOH is synthesized by activating the free carboxylic acid with various coupling agents. This activation allows the preparation of custom SiR probes that can be coupled to a wide variety of ligands, including antibodies, drugs, proteins, or nucleic acids . The synthetic routes and reaction conditions for this compound involve the use of anhydrous DMSO to prepare solutions of the compound, which should be stored below -20°C to maintain stability . Industrial production methods for this compound are not extensively documented, but the compound is available in different pack sizes for research purposes .
Chemical Reactions Analysis
SiR-COOH undergoes several types of chemical reactions, including:
Substitution Reactions: The carboxylic acid group can be activated and coupled with various ligands.
Oxidation and Reduction Reactions: These reactions are less common but can occur under specific conditions.
Conjugation Reactions: This compound can be conjugated to small molecules, peptides, proteins, or oligonucleotides through the 6-carboxylic acid group
Common reagents used in these reactions include coupling agents such as carbodiimides and anhydrous solvents like DMSO. The major products formed from these reactions are custom SiR conjugates tailored for specific research applications .
Scientific Research Applications
SiR-COOH has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorophore for labeling and imaging chemical compounds.
Biology: Employed in live-cell imaging to study cellular structures and processes.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the creation of high-quality reagents and materials for research purposes
The compound’s far-red absorption and emission wavelengths, high extinction coefficient, and high photostability make it ideal for super-resolution microscopy, allowing researchers to visualize cellular proteins with high precision .
Mechanism of Action
The mechanism of action of SiR-COOH involves its ability to absorb and emit light at specific wavelengths, making it a valuable tool for fluorescence microscopy. The molecular targets and pathways involved include the conjugation of this compound to various ligands, which allows for the specific labeling and imaging of cellular structures . The compound’s high photostability ensures that it remains effective during prolonged imaging sessions, providing consistent and reliable results .
Comparison with Similar Compounds
SiR-COOH is unique compared to other similar compounds due to its combination of far-red absorption and emission wavelengths, high extinction coefficient, and high photostability. Similar compounds include:
TMR-COOH: A more hydrophilic dye with lower cell permeability.
580CP-COOH: Another rhodamine-based dye with different absorption and emission properties.
610CP-COOH: Similar to 580CP-COOH but with slightly different spectral characteristics.
These compounds differ in their cell permeability, hydrophobicity, and specific applications, but this compound stands out for its compatibility with super-resolution microscopy and its ability to produce high-contrast images at low concentrations .
Properties
Molecular Formula |
C27H28N2O4Si |
---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
4-carboxy-3-[7-(dimethylamino)-3-dimethylazaniumylidene-5,5-dimethylbenzo[b][1]benzosilin-10-yl]benzoate |
InChI |
InChI=1S/C27H28N2O4Si/c1-28(2)17-8-11-20-23(14-17)34(5,6)24-15-18(29(3)4)9-12-21(24)25(20)22-13-16(26(30)31)7-10-19(22)27(32)33/h7-15H,1-6H3,(H-,30,31,32,33) |
InChI Key |
YKWRGLWUKFMLBP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3[Si]2(C)C)C4=C(C=CC(=C4)C(=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.